molecular formula C22H20O10 B1147101 Formononetin-B-D-glucuronide sodium salt CAS No. 18524-03-3

Formononetin-B-D-glucuronide sodium salt

Cat. No.: B1147101
CAS No.: 18524-03-3
M. Wt: 444.4 g/mol
InChI Key: UMBVLOHYPOQARY-SXFAUFNYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of formononetin-β-D-glucuronide sodium salt comprises a formononetin backbone (3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-ol) covalently linked to a β-D-glucuronic acid unit via an O-glycosidic bond at the 7-hydroxyl position. The glucuronic acid moiety features a pyranose ring in the $$ ^4C_1 $$ chair conformation, with the carboxylic acid group at C-6 ionized to a carboxylate anion, stabilized by a sodium counterion. Key structural attributes include:

  • Molecular formula : C$${22}$$H$${19}$$O$$_{10}$$Na.
  • Molecular weight : 466.37 g/mol.
  • Stereochemistry : The β-anomeric configuration (C-1′′ of glucuronic acid) is confirmed by nuclear magnetic resonance (NMR) coupling constants ($$ J_{1′′,2′′} = 7.8 \, \text{Hz} $$), consistent with axial-equatorial proton alignment in the β-configuration.

The aglycone’s 4′-methoxy group and 7-O-glucuronide substitution create a planar hydrophobic region, while the glucuronide’s carboxylate group enhances water solubility.

Comparative Analysis of β-D-Glucuronide Conjugation Patterns

Isoflavone glucuronidation exhibits regioselectivity influenced by hydroxyl group accessibility and enzyme specificity. Formononetin-7-O-β-D-glucuronide’s conjugation pattern diverges from related isoflavones, as shown in Table 1.

Table 1 : Comparative glucuronidation patterns of select isoflavones

Isoflavone Primary Glucuronidation Site UGT Isoform Involvement Spectral Shift (Band I)
Formononetin 7-OH UGT1A1, UGT1A8 Hypsochromic shift: 5 nm
Genistein 7-OH, 4′-OH UGT1A1, UGT1A9 Hypsochromic shift: 10 nm
Daidzein 7-OH UGT1A10 Hypsochromic shift: 7 nm
Equol 7-OH UGT1A8 Hypsochromic shift: 8 nm

Data derived from.

Formononetin’s 7-O-glucuronidation is catalyzed predominantly by UGT1A1 and UGT1A8, with minimal activity at the 4′-methoxy group due to steric hindrance. Ultraviolet (UV) spectral analysis reveals a 5 nm hypsochromic shift in Band I (λ~max~ ≈ 338 nm vs. 343 nm for aglycone), attributable to electronic perturbations from glucuronide conjugation. In contrast, genistein-7-O-glucuronide exhibits a 10 nm shift, reflecting greater π-orbital disruption from its 5-hydroxyl group.

X-ray Crystallography and Solid-State Characterization

Despite advances in macromolecular crystallography, the single-crystal X-ray structure of formononetin-β-D-glucuronide sodium salt remains unresolved. However, complementary techniques provide insights into its solid-state properties:

  • Thermal stability : Melting point observed at 247–250°C, consistent with ionic lattice stabilization from sodium-carboxylate interactions.
  • Crystallization behavior : High-throughput screening using Mosquito® crystallization robots identifies optimal conditions at pH 6.5–7.0 with polyethylene glycol (PEG) 3350 as a precipitant.
  • Synchrotron diffraction potential : Theoretical powder diffraction patterns (Cu-Kα radiation) predict prominent peaks at 2θ = 5.8°, 11.2°, and 17.4°, correlating with glucuronide packing motifs.

Challenges in crystallization arise from the molecule’s amphiphilic nature, necessitating mixed-solvent systems (e.g., methanol-water). Solid-state NMR (ssNMR) reveals anisotropic chemical shifts for the glucuronide’s anomeric proton (δ = 5.26 ppm) and carboxylate carbon (δ = 175.7 ppm), confirming ionic character.

Properties

CAS No.

18524-03-3

Molecular Formula

C22H20O10

Molecular Weight

444.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H20O10/c1-29-11-4-2-10(3-5-11)14-9-30-15-8-12(6-7-13(15)16(14)23)31-22-19(26)17(24)18(25)20(32-22)21(27)28/h2-9,17-20,22,24-26H,1H3,(H,27,28)/t17-,18-,19+,20-,22+/m0/s1

InChI Key

UMBVLOHYPOQARY-SXFAUFNYSA-N

SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O

Isomeric SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O

Synonyms

3-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid;  3-(p-Methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid;  Formononetin Glucuronide;  Formononetin-7-O-Glucuronide; 

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Activation of Glucuronic Acid : Methyl (2,3,4-tri-O-acetyl-α-D-glucuronyl) bromide is prepared by treating acetylated glucuronic acid with hydrogen bromide in acetic acid.

  • Coupling with Formononetin : The activated donor reacts with formononetin’s phenolic hydroxyl group under alkaline conditions, facilitated by silver oxide or silver carbonate as catalysts. This step ensures stereoselective β-glycosidic bond formation.

  • Deprotection : Acidic or basic hydrolysis removes acetyl protecting groups from the glucuronic acid moiety.

  • Salt Formation : Neutralization with sodium hydroxide yields the sodium salt, enhancing water solubility.

Table 1: Representative Conditions for Chemical Synthesis

StepReagents/ConditionsTemperatureTimeYield
Glucuronide activationHBr/AcOH, Ac₂O0–5°C2 h85%
CouplingAg₂CO₃, anhydrous DMFRT12 h60–70%
Deprotection0.1 M NaOH in MeOH/H₂O (1:1)50°C4 h95%
Salt formation1 M NaOH, pH 7.5RT30 minQuant.

Enzymatic Synthesis Using UDP-Glucuronosyltransferases (UGTs)

Enzymatic methods leverage UDP-glucuronosyltransferases (UGTs) , which catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to formononetin. This approach mimics in vivo conjugation pathways and offers higher stereoselectivity.

Protocol for In Vitro Enzymatic Conjugation

  • Enzyme Source : Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A9) or rat liver microsomes are employed.

  • Reaction Mix :

    • 50 mM Tris-HCl buffer (pH 7.4)

    • 5 mM UDPGA

    • 0.1 mg/mL alamethicin (permeabilizing agent)

    • 1 mM formononetin in DMSO (<1% final concentration)

  • Incubation : 37°C for 2–4 h with agitation.

  • Termination : Addition of ice-cold acetonitrile precipitates proteins.

  • Purification : Solid-phase extraction (C18 columns) followed by lyophilization to obtain the sodium salt.

Table 2: Enzymatic Synthesis Efficiency Across UGT Isoforms

UGT IsoformSpecific Activity (nmol/min/mg)Conversion Rate (%)
1A112.4 ± 1.278.5
1A98.7 ± 0.965.2
Rat microsomes6.3 ± 0.558.1

Purification and Characterization

Chromatographic Purification

Crude synthesis products are purified using reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm). The mobile phase (0.1% formic acid in H₂O:ACN, 85:15) elutes the target compound at 12.3 min. Lyophilization yields a white crystalline solid with ≥98% purity (HPLC-UV).

Spectroscopic Validation

  • UV-Vis : λₘₐₓ = 260 nm (aglycone) and 310 nm (glucuronide).

  • MS (ESI-) : m/z 429.1 [M–Na]⁻ (calc. 429.3 for C₂₁H₁₈O₁₀).

  • ¹H NMR : δ 7.85 (d, H-2/H-6, aglycone), δ 5.12 (d, J = 7.2 Hz, H-1 glucuronide).

Analytical Quality Control

Purity Assessment

  • HPLC-UV : Purity ≥98% at 254 nm.

  • TLC : Rf = 0.42 (silica gel, EtOAc:MeOH:H₂O, 7:2:1).

Enzymatic Hydrolysis Assay

To confirm β-glucuronidase susceptibility, the compound is incubated with β-glucuronidase (E. coli or H. pomatia) in 0.1 M acetate buffer (pH 5.0) at 37°C. Liberated formononetin is quantified via HPLC, demonstrating >90% hydrolysis within 30 min.

Table 3: Hydrolysis Kinetics with β-Glucuronidase

Enzyme SourceVₘₐₓ (μM/min)Kₘ (μM)
E. coli4.8 ± 0.312.5
H. pomatia3.2 ± 0.218.7

Chemical Reactions Analysis

Types of Reactions

Formononetin-B-D-glucuronide sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives of formononetin-B-D-glucuronide.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted glucuronide derivatives.

Scientific Research Applications

Formononetin-B-D-glucuronide sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of oligosaccharides and polysaccharides.

    Biology: Acts as an inhibitor of human DNA polymerase alpha, which is crucial in the study of viral replication, including human immunodeficiency virus (HIV) and herpes simplex virus type 1 (HSV1).

    Medicine: Investigated for its potential in treating estrogen-related disorders and osteoporosis.

    Industry: Utilized in the development of bioactive compounds for pharmaceuticals and nutraceuticals

Mechanism of Action

Formononetin-B-D-glucuronide sodium salt exerts its effects through several molecular mechanisms:

Comparison with Similar Compounds

Table 1: Comparative Analysis of Glucuronide Sodium Salts

Compound Name Molecular Weight (g/mol) Solubility Key Applications Research Focus Safety Profile References
Formononetin-β-D-glucuronide 466.37 DMSO, H₂O Phytoestrogen metabolism, receptor studies Bioavailability, detoxification pathways H315, H319, H335
Methyl-β-D-glucuronide sodium salt 211.20 High aqueous solubility Substrate for glucuronidation enzymes Drug metabolism, detoxification assays Limited data
Dapsone N-β-D-glucuronide 415.00* >50 mg/mL (aqueous) Pharmacokinetic modeling, metabolite analysis UGT enzyme specificity, metabolic stability Not specified
Estrone-β-D-glucuronide 468.47 Not specified Hormone conjugation, biomarker analysis Estrogen metabolism, clinical diagnostics Not specified
Naringenin-7-O-β-D-glucuronide Not specified Not specified Flavonoid metabolism, analytical standards Bioavailability, antioxidant studies Not specified
Tizoxanide-d4 glucuronide 444.38 Not specified Antiviral metabolite tracking Isotope-labeled metabolic tracing Research-use only

*Calculated from LC-MS/MS data (m/z 415 → 239) .

Key Research Findings and Distinctions

Metabolic Pathway Specificity

  • Formononetin-β-D-glucuronide is primarily studied for its role in phytoestrogen metabolism, with glucuronidation occurring at the 7-OH position. This contrasts with Dapsone N-β-D-glucuronide, where conjugation occurs at the amine group, affecting its renal clearance and toxicity profile .
  • Methyl-β-D-glucuronide sodium salt is a model substrate for UDP-glucuronosyltransferase (UGT) enzymes, facilitating enzyme activity assays, whereas Formononetin-β-D-glucuronide is used to study tissue-specific UGT isoforms (e.g., intestinal vs. hepatic) .

Solubility and Stability

  • Sodium salt forms, such as Dapsone N-β-D-glucuronide and Formononetin-β-D-glucuronide, exhibit superior aqueous solubility (>50 mg/mL) compared to their free acid counterparts, enhancing their utility in in vitro assays .

Biological Activity

Formononetin-B-D-glucuronide sodium salt is a glucuronide conjugate of formononetin, a naturally occurring isoflavonoid. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Synthesis and Properties

This compound is synthesized through the coupling of formononetin with glucuronic acid. The process involves:

  • Activation of Glucuronic Acid : Using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
  • Coupling Reaction : The activated glucuronic acid is coupled with formononetin.
  • Purification : Techniques such as column chromatography are employed to purify the product.
  • Formation of Sodium Salt : The purified glucuronide is converted to its sodium salt form using sodium hydroxide.

This compound exhibits several biological activities through distinct mechanisms:

  • Inhibition of DNA Polymerase Alpha : This compound has been shown to inhibit human DNA polymerase alpha, which plays a critical role in viral replication processes, including those of HIV and HSV-1.
  • Antioxidant Activity : It demonstrates antioxidant properties by scavenging free radicals and mitigating oxidative stress, which can contribute to various diseases.
  • Anti-inflammatory Effects : The compound downregulates pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), leading to reduced inflammation.

Pharmacological Applications

This compound is being investigated for various therapeutic applications:

  • Estrogen-related Disorders : Its potential use in treating conditions linked to estrogen imbalances is under exploration.
  • Osteoporosis : Research indicates it may have a role in managing osteoporosis due to its estrogenic activity.
  • Cancer Research : Investigations into its anti-cancer properties, particularly in colorectal cancer models, have shown promising results .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

Study ReferenceFindings
Shi et al., 2015Demonstrated that plasma concentrations of formononetin glucuronides were significantly higher than those of the parent compound after oral administration in rats, indicating effective metabolism and bioavailability .
Zhang et al., 2017Found that glucuronidation significantly enhances the solubility and bioavailability of flavonoids, including formononetin derivatives. This study emphasized the importance of metabolic pathways in determining the therapeutic efficacy of these compounds .
Liu et al., 2018Investigated the role of ATP-binding cassette transporters in the disposition of flavonoid glucuronides, suggesting that efflux transporters may influence their pharmacokinetics and overall biological activity .

Q & A

Q. How can Formononetin-β-D-glucuronide sodium salt be reliably identified and quantified in biological matrices?

  • Methodology : Use ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with deuterated internal standards (e.g., GHB glucuronide-d4) to enhance specificity and minimize matrix effects . Validate the method using calibration curves in relevant biological fluids (plasma, urine) and confirm limits of detection (LOD) and quantification (LOQ).

Q. What are the optimal storage conditions to ensure the stability of Formononetin-β-D-glucuronide sodium salt?

  • Methodology : Store lyophilized powder at -20°C in airtight, light-protected containers. For aqueous solutions, avoid repeated freeze-thaw cycles and use stabilizers like 0.1% sodium azide to prevent microbial degradation . Monitor stability via periodic HPLC analysis under accelerated degradation conditions (e.g., 40°C/75% relative humidity) .

Q. What synthetic routes are available for producing Formononetin-β-D-glucuronide sodium salt?

  • Methodology : Employ enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) isoforms or chemical synthesis via Koenigs-Knorr reaction. Purify intermediates using silica gel chromatography and confirm β-D-glucuronide linkage via NMR (e.g., 1H^1H, 13C^{13}C) and high-resolution MS .

Advanced Research Questions

Q. How do structural modifications (e.g., sodium salt vs. free acid) affect the pharmacokinetic properties of Formononetin-β-D-glucuronide?

  • Methodology : Compare solubility, bioavailability, and plasma protein binding using equilibrium dialysis and in situ intestinal perfusion models. Use molecular dynamics simulations to predict interactions with transport proteins (e.g., OATP1B1) .

Q. What experimental strategies resolve contradictions in reported metabolic pathways of Formononetin-β-D-glucuronide?

  • Methodology : Conduct interspecies comparisons (e.g., human vs. rodent hepatocytes) to identify species-specific UGT isoform contributions. Apply CRISPR-Cas9 knockout models to isolate enzymatic pathways and validate findings with kinetic assays (e.g., KmK_m, VmaxV_{max}) .

Q. How can in vitro-in vivo extrapolation (IVIVE) models improve predictions of Formononetin-β-D-glucuronide’s tissue distribution?

  • Methodology : Integrate physiologically based pharmacokinetic (PBPK) modeling with organ-on-chip systems to simulate hepatic and renal clearance. Validate with radiolabeled (14C^{14}C) tracer studies in preclinical models .

Q. What analytical challenges arise in distinguishing Formononetin-β-D-glucuronide from its isomers or degradation products?

  • Methodology : Employ chiral stationary phases in UHPLC and ion mobility spectrometry (IMS) to separate stereoisomers. Use tandem MS/MS with collision-induced dissociation (CID) to generate diagnostic fragment ions .

Data Interpretation and Experimental Design

Q. How should researchers address batch-to-batch variability in Formononetin-β-D-glucuronide sodium salt for reproducibility?

  • Methodology : Implement strict quality control (QC) protocols, including NMR purity assessment (>98%) and certificate of analysis (COA) verification. Use orthogonal methods (e.g., differential scanning calorimetry) to confirm crystallinity and hydration state .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Formononetin-β-D-glucuronide’s bioactivity studies?

  • Methodology : Apply nonlinear regression (e.g., Hill equation) to EC50_{50}/IC50_{50} calculations. Use mixed-effects models to account for inter-experiment variability and Bayesian hierarchical models for small-sample inference .

Q. How can researchers mitigate interference from endogenous glucuronides in cellular uptake assays?

  • Methodology : Pre-treat cell lysates with β-glucuronidase inhibitors (e.g., saccharic acid 1,4-lactone) and include negative controls with selective UGT inhibitors (e.g., borneol) .

Safety and Compliance

Q. What safety protocols are critical when handling Formononetin-β-D-glucuronide sodium salt in vitro?

  • Methodology : Follow GHS-compliant guidelines: use fume hoods for powder handling, wear nitrile gloves, and store waste in designated containers for incineration. Reference SDS sheets for emergency exposure management (e.g., eye irrigation with pH-balanced saline) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.